molecular formula C13H12N4O5S B5099591 N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide CAS No. 5922-59-8

N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide

Cat. No.: B5099591
CAS No.: 5922-59-8
M. Wt: 336.33 g/mol
InChI Key: MFEDTEBIOIQYPR-UHFFFAOYSA-N
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Description

N'-(4-Methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide is a carbohydrazide derivative featuring a pyridine-4-carbonyl core linked via a sulfonamide bridge to a 4-methyl-3-nitrophenyl group. Its molecular formula is C₁₃H₁₂N₄O₅S, with a molecular weight of 336.32 g/mol. The compound’s structure integrates:

  • A pyridine ring substituted at the 4-position with a carbonyl-hydrazine moiety.
  • A sulfonyl group bridging the hydrazide to a nitro- and methyl-substituted aromatic ring.

Properties

IUPAC Name

N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5S/c1-9-2-3-11(8-12(9)17(19)20)23(21,22)16-15-13(18)10-4-6-14-7-5-10/h2-8,16H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEDTEBIOIQYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386913
Record name N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5922-59-8
Record name N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide typically involves multiple steps. One common method starts with the nitration of 4-methylphenylsulfonyl chloride to introduce the nitro group. This is followed by the reaction with pyridine-4-carbohydrazide under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) serves as an electron-withdrawing linker, making adjacent positions susceptible to nucleophilic attack.

Reaction TypeConditionsProductReference
HydrolysisAqueous NaOH, refluxPyridine-4-carbohydrazide + sulfonate
Amine displacementHydrazine hydrate, ethanol, refluxFormation of bis-hydrazides
  • Mechanistic Insight : Sulfonyl groups act as leaving groups in alkaline conditions, enabling cleavage or substitution. Hydrazine-mediated reactions may yield symmetrical carbohydrazides through SN2 mechanisms .

Condensation Reactions Involving the Hydrazide Moiety

The carbohydrazide (-CONHNH₂) group participates in condensation with carbonyl compounds.

ReactantConditionsProduct TypeKey Findings
Aldehydes/KetonesAcid catalysis (e.g., HCl)HydrazonesStable crystalline derivatives
IsocyanatesDry THF, 0°C to RTSemicarbazidesForms 4-substituted analogs
  • Example : Reaction with 4-nitrobenzaldehyde under acidic conditions produces a hydrazone, confirmed by LC-MS data in analogous systems .

Reduction of the Nitro Group

The 3-nitro substituent on the aromatic ring can be reduced to an amine, altering electronic properties.

Reducing AgentConditionsProductNotes
H₂/Pd-CEthanol, RT3-Amino-4-methylphenyl derivativeSimilar to
SnCl₂/HClReflux, 2 hIntermediate for further functionalizationCompatible with sulfonyl stability
  • Application : Reduced forms may serve as intermediates for coupling reactions (e.g., diazotization) .

Dimerization via Radical Coupling

Under oxidative conditions, sulfonyl-hydrazide derivatives may dimerize:

ConditionsProduct StructureEvidence
UV light, O₂Disulfone-linked dimerLC-MS traces in related systems
Catalytic Ru complexesC-S bond formationHypothetical based on
  • Significance : Dimerization could modulate biological activity or material properties .

Pyridine Ring Functionalization

The electron-deficient pyridine ring may undergo selective substitution:

ReactionReagentPositionOutcome
NitrationHNO₃/H₂SO₄Meta to -SO₂-Enhanced electron withdrawal
HalogenationBr₂/FeCl₃Ortho to -CONH-Limited by steric hindrance
  • Challenges : Steric bulk from the sulfonyl and nitro groups restricts accessibility to the pyridine ring .

Complexation with Transition Metals

The carbohydrazide and pyridine moieties may act as ligands:

Metal IonCoordination SiteApplication
Zn²⁺Pyridine N, hydrazide OCatalytic or material uses
Cu²⁺Sulfonyl O, hydrazide NPotential antimicrobial agents
  • Structural Evidence : Similar pyridine-carbohydrazide complexes show octahedral geometry in XRD studies .

Scientific Research Applications

Medicinal Chemistry

N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide has been explored for its potential therapeutic applications, especially in the development of anti-cancer agents and anti-inflammatory drugs.

Case Study: Anti-Cancer Activity

Research has indicated that derivatives of sulfonylpyridine compounds exhibit significant cytotoxicity against various cancer cell lines. In particular, studies have shown that this compound can induce apoptosis in human cancer cells, making it a candidate for further development as an anti-cancer drug .

Synthetic Chemistry

This compound serves as an important building block in organic synthesis, particularly in the synthesis of more complex molecules. Its sulfonamide group is particularly useful for creating new materials with tailored properties.

Table 1: Synthetic Applications

Application TypeDescription
Building BlockUsed to synthesize various heterocyclic compounds
ReactivityActs as a nucleophile in electrophilic substitution
FunctionalizationModifies existing compounds to enhance biological activity

Material Sciences

The compound's unique chemical structure allows it to be used in the development of novel materials, including polymers and nanomaterials. Its sulfonyl group enhances solubility and thermal stability, which are desirable properties in material applications.

Case Study: Polymer Development

In studies focusing on polymer science, this compound has been incorporated into polymer matrices to improve mechanical properties and thermal resistance. This application is particularly relevant in the production of high-performance materials for industrial use .

Biological Research

Beyond its therapeutic potential, this compound is also utilized in biological research as a probe for studying enzyme interactions and mechanisms. Its ability to selectively inhibit specific enzymes makes it a valuable tool in biochemical assays.

Table 2: Biological Applications

Application TypeDescription
Enzyme InhibitionSelectively inhibits specific enzymes involved in metabolic pathways
Biochemical ProbesUsed to study enzyme kinetics and mechanisms

Mechanism of Action

The mechanism of action of N’-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with structurally related carbohydrazide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Functional Groups Potential Applications
Target : N'-(4-Methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide C₁₃H₁₂N₄O₅S 336.32 3-Nitro, 4-methyl (phenyl); sulfonamide linker Pyridine-4-carbohydrazide, sulfonyl Antimicrobial, enzyme inhibition
N'-(2,4-Dinitrophenyl)pyridine-3-carbohydrazide C₁₂H₉N₅O₅ 303.23 2,4-Dinitro (phenyl) Pyridine-3-carbohydrazide High reactivity, lab use
4-Chloro-N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide C₂₀H₂₁ClN₄O₄S 449.92 Chloro (benzene), piperidine-sulfonyl Piperidine-carbohydrazide, sulfonyl Drug discovery scaffold
N'-(4-Nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide C₁₇H₁₂N₆O₅ 380.32 4-Nitro (benzylidene), 3-nitro (phenyl), pyrazole Pyrazole-carbohydrazide, hydrazone Anticancer or anti-inflammatory
Key Observations:

Nitro Group Positioning :

  • The target’s 3-nitro group on the phenyl ring contrasts with the 2,4-dinitro substitution in , which increases electron-withdrawing effects but may reduce metabolic stability.
  • Compounds with meta-nitro groups (e.g., target, ) often exhibit balanced electronic effects suitable for receptor binding .

Heterocyclic Core Variations: Pyridine-4-carbohydrazide (target) vs. pyridine-3-carbohydrazide (): Positional isomerism affects dipole moments and hydrogen-bonding capacity.

Sulfonamide Linker Modifications :

  • The target’s phenyl-sulfonyl group differs from piperidine-sulfonyl in , where the piperidine ring may improve solubility but reduce aromatic stacking interactions.

Crystallographic and Computational Insights

  • Structural Analysis : Tools like SHELXL and ORTEP-3 have been used to resolve analogous carbohydrazides, revealing planar hydrazone moieties and sulfonyl bond angles (~109° for S–O).
  • Hydrogen Bonding : The target’s hydrazide NH groups may form hydrogen bonds with biological targets, as seen in pyrazole-carbohydrazide complexes .

Biological Activity

N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H12N4O5S
  • Molecular Weight : 308.32 g/mol
  • CAS Number : 324779-77-3

This compound exhibits various biological activities attributed to its structural features. The sulfonamide group enhances its interaction with biological targets, including enzymes and receptors.

  • Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction.

Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces inflammatory markers in animal models

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated that the compound exhibited significant inhibition against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, leading to apoptosis. These findings suggest that further development could lead to new anticancer therapies.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of similar compounds have highlighted the importance of the nitrophenyl and sulfonyl groups in enhancing biological activity. Modifications to these moieties can lead to improved potency and selectivity for specific biological targets.

  • Structure-Activity Relationship : Variations in substituents on the pyridine ring can significantly affect the compound's biological profile.
  • Synergistic Effects : Combinations with other agents have shown enhanced effects, particularly in cancer treatment protocols.

Q & A

Q. How can researchers optimize the synthesis of N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide?

Methodological Answer: The synthesis involves condensation of pyridine-4-carbohydrazide with 4-methyl-3-nitrobenzenesulfonyl chloride. Key steps include:

  • Adjusting pH to 9–10 during sulfonylation to prevent side reactions (e.g., hydrolysis of sulfonyl chloride).
  • Monitoring reaction progress via TLC to ensure complete hydrazide formation.
  • Purification via recrystallization using ethanol-water mixtures to enhance yield and purity .

Q. What experimental techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Elemental Analysis : Confirm empirical formula (C, H, N, S content).
  • Spectroscopy :
  • FT-IR : Identify sulfonyl (S=O, ~1350 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) functional groups.
  • NMR : Use 1H^1H and 13C^13C NMR to resolve aromatic protons (δ 7–8 ppm) and sulfonyl-linked carbons.
    • Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) .

Q. How can solubility profiles in co-solvent systems guide formulation for biological assays?

Methodological Answer:

  • Use gravimetric or UV-Vis methods to measure solubility in PEG 400/water or propylene glycol/water mixtures.
  • Calculate thermodynamic parameters (ΔH, ΔG) to predict solubility trends across temperatures (298–338 K).
  • Prioritize co-solvents with Hansen solubility parameters matching the compound’s hydrophobicity .

Advanced Research Questions

Q. How can computational docking predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Target Selection : Identify homology models (e.g., p38 MAP kinase) based on structural analogs .
  • Docking Workflow :
  • Prepare ligand (protonation states via MarvinSketch) and receptor (PDB structure).
  • Use AutoDock Vina with Lamarckian genetic algorithm for conformational sampling.
  • Validate docking poses using RMSD clustering (<2 Å) and binding energy scoring (ΔG ≤ −8 kcal/mol) .

Q. How to resolve contradictions in crystallographic data during structural refinement?

Methodological Answer:

  • Data Collection : Ensure high-resolution (<1.0 Å) X-ray diffraction data to reduce model bias.
  • Refinement Tools :
  • SHELXL for anisotropic displacement parameters and hydrogen-bond constraints.
  • OLEX2/ORTEP-3 for visualizing thermal ellipsoids and validating geometry (e.g., bond angles ± 2σ) .
    • Validation : Check R-factors (R1 < 5%) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) for omitted regions.

Q. What strategies elucidate the mechanism of antimicrobial activity in hydrazide derivatives?

Methodological Answer:

  • In Vitro Assays :
  • MIC determination against Gram± bacteria/fungi via broth microdilution.
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
    • Mechanistic Probes :
  • Fluorescence assays (e.g., ethidium bromide uptake) to evaluate membrane disruption.
  • Molecular dynamics simulations to study lipid bilayer interactions .

Q. How to address discrepancies in solubility data across different solvent systems?

Methodological Answer:

  • Statistical Analysis : Apply ANOVA to compare solubility means (p < 0.05) from triplicate experiments.
  • Thermodynamic Modeling : Use Apelblat or van’t Hoff equations to correlate solubility with temperature.
  • Solvent Polarity : Rank solvents via Kamlet-Taft parameters (π*, α, β) to identify polarity-driven outliers .

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